4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid
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Overview
Description
4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid is a chemical compound with the molecular formula C14H16INO2 and a molecular weight of 357.19 g/mol This compound features a benzoic acid core substituted with an iodine atom and a spirocyclic azaspiro group
Preparation Methods
The synthesis of 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid derivatives and appropriate spirocyclic amines.
Spirocyclization: The formation of the spirocyclic structure is carried out through cyclization reactions involving the amine and benzoic acid derivatives under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity
Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols using reagents like potassium permanganate or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. .
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential to modulate biological processes and therapeutic effects .
Comparison with Similar Compounds
4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid can be compared with similar compounds such as:
2-(6-Azaspiro[2.5]oct-6-yl)-4-nitrobenzoic acid: This compound features a nitro group instead of an iodine atom, leading to different chemical reactivity and biological activity.
Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-iodo-benzoate: This ester derivative has similar structural features but different physicochemical properties due to the ester functional group.
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16INO2 |
---|---|
Molecular Weight |
357.19 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-4-iodobenzoic acid |
InChI |
InChI=1S/C14H16INO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18) |
InChI Key |
JSWVROOEEJDBDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(CC2)C3=C(C=CC(=C3)I)C(=O)O |
Origin of Product |
United States |
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